Product packaging for Feruloylaspartic acid(Cat. No.:CAS No. 177715-70-7)

Feruloylaspartic acid

Cat. No.: B12782445
CAS No.: 177715-70-7
M. Wt: 309.27 g/mol
InChI Key: SLAOOTKASUKZIE-SGRBOOSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Feruloylaspartic acid, also known as N-Feruloylaspartic acid, is a chemical compound with the molecular formula C14H15NO7 and a monoisotopic mass of 309.084852 Da . It belongs to the class of cinnamic acid amides, which are of significant interest in biochemical and phytochemical research . As a derivative of ferulic acid, it is related to a ubiquitous phenolic compound found in plant cell walls. Ferulic acid is renowned for its broad biological activities, including potent antioxidant, anti-inflammatory, antimicrobial, and anticarcinogenic properties . Researchers are particularly interested in ferulic acid for its role in plant defense mechanisms and its potential therapeutic applications, such as modulating enzyme activity, gene expression, and signal transduction . The conjugation with aspartic acid may influence the compound's solubility, bioavailability, and interaction with biological systems, making this compound a valuable tool for studying metabolic pathways, plant physiology, and the development of novel bioactive agents. This product is strictly labeled For Research Use Only (RUO) . RUO products, such as this one, are intended solely for use in laboratory research settings . They are essential tools for fundamental research, pharmaceutical development, and diagnostic research . This product is not intended for diagnostic, therapeutic, or prophylactic use in humans or animals. It is not meant for drug administration, cosmetic application, or any form of personal consumption. By purchasing this product, you acknowledge and agree that it will be used exclusively for non-clinical, research purposes in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO7 B12782445 Feruloylaspartic acid CAS No. 177715-70-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

177715-70-7

Molecular Formula

C14H15NO7

Molecular Weight

309.27 g/mol

IUPAC Name

(2S)-2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butanedioic acid

InChI

InChI=1S/C14H15NO7/c1-22-11-6-8(2-4-10(11)16)3-5-12(17)15-9(14(20)21)7-13(18)19/h2-6,9,16H,7H2,1H3,(H,15,17)(H,18,19)(H,20,21)/b5-3+/t9-/m0/s1

InChI Key

SLAOOTKASUKZIE-SGRBOOSSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)N[C@@H](CC(=O)O)C(=O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC(CC(=O)O)C(=O)O)O

Origin of Product

United States

Occurrence and Biological Distribution of Feruloylaspartic Acid

Presence in Plant Species and Tissues

Feruloylaspartic acid has been identified in a range of plants, from root vegetables to tropical fruits. Its presence is not uniform across all parts of the plant, with concentrations varying between different tissues.

Beta vulgaris (Beetroot): this compound is a known constituent of beet. hmdb.ca Research has shown that the peel of the red beetroot contains a high concentration of this and other phenolic compounds. researchgate.net

Actinidia deliciosa (Kiwifruit): Studies on kiwifruit have identified N-feruloylaspartic acid as one of the hydroxycinnamic acids present during fruit development. mdpi.comresearchgate.net

Couroupita guianensis (Cannonball Tree): Analysis of the bark of the Cannonball tree has revealed the presence of N-Feruloylaspartic acid among other polyphenolic compounds. researchgate.net

Theobroma cacao (Cocoa): this compound has been detected in cocoa beans, particularly in black cocoa beans. frontiersin.orgnih.gov

Table 1: Plant Species Containing this compound

The distribution of this compound and related phenolic compounds is not uniform within the plant.

In Beta vulgaris , the highest concentration of total phenolics is found in the peel, followed by the crown and then the flesh of the root. researchgate.net These compounds, including this compound, accumulate in cellular vacuoles, particularly in the epidermis and subcutaneous tissues. researchgate.net

In Theobroma cacao flowers, hydroxycinnamic acids are generally located in the epidermis of organs like the sepals, petals, and stamen filaments. oup.com However, in the ovary, they are present in all tissues except the epidermis. oup.com

In general, hydroxycinnamic amides containing an amino acid, such as this compound, have been identified in tissue cultures of various plants. For instance, feruloylaspartate was found in Beta vulgaris and Chenopodium rubrum cell cultures. oup.com

The synthesis and accumulation of secondary metabolites like this compound are influenced by both the plant's developmental stage and external environmental factors. nih.govresearchgate.net

Developmental Stage: In kiwifruit (Actinidia deliciosa), the relative abundance of N-feruloylaspartic acid changes throughout the fruit's development and ripening process. mdpi.comresearchgate.net The accumulation of such compounds can be directly related to the developmental characteristics of plant organs and the spatio-temporal expression of genes involved in their biosynthesis. researchgate.net

Environmental Factors: Environmental stressors can induce the accumulation of certain compounds. For example, in response to salinity stress, some plants accumulate hydroxycinnamic acid conjugates to maintain osmotic equilibrium and for their antioxidant potential. unive.it Factors like light, temperature, and water availability can qualitatively and quantitatively influence the secondary metabolites in medicinal plants. nih.gov Studies on coffee beans have shown that the mean air temperature during seed development can control the levels of certain phenolic compounds. researchgate.net

Detection in Microbial Systems and Fermentation Processes

This compound and related compounds are not limited to plants; they have also been observed in the context of microbial activity and fermentation.

Lactic acid bacteria (LAB) are known to produce a variety of bioactive compounds during fermentation. mdpi.com The specific compounds synthesized depend on the microbial strain and the fermentation conditions. nih.gov

While direct synthesis of this compound by specific microbes in fermentation is not extensively documented in the provided results, the breakdown of plant materials during fermentation can release and transform various phenolic compounds. Fermentation processes are known to reduce anti-nutritive compounds in foods. frontiersin.org

Table 2: Chemical Compounds Mentioned

Biosynthesis and Metabolic Pathways of Feruloylaspartic Acid

Precursor Compounds and Metabolic Intermediates

The biosynthesis of feruloylaspartic acid originates from primary metabolic pathways that supply the foundational molecules. The core precursors are ferulic acid and the amino acid L-aspartic acid.

Ferulic acid is a hydroxycinnamic acid synthesized via the phenylpropanoid pathway. wikipedia.org This pathway begins with the amino acid phenylalanine, which is converted to cinnamic acid and subsequently hydroxylated and methylated to form ferulic acid. wikipedia.org Key intermediates in this conversion include p-coumaric acid and caffeic acid.

L-aspartic acid is a non-essential amino acid derived from intermediates of the citric acid cycle (TCA cycle), a central pathway in cellular respiration. basicmedicalkey.com Specifically, oxaloacetate, a TCA cycle intermediate, is converted to aspartate through a transamination reaction.

The direct conjugation of ferulic acid and L-aspartic acid leads to the formation of N-feruloylaspartic acid. tandfonline.comoup.com This compound has been identified in various plant species and cell cultures, including sugar beet (Beta vulgaris), Chenopodium rubrum, and kiwifruit (Actinidia deliciosa). oup.commdpi.com

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

Compound Metabolic Pathway of Origin Role
Phenylalanine Amino Acid Metabolism Initial precursor for the phenylpropanoid pathway
Cinnamic Acid Phenylpropanoid Pathway Intermediate in ferulic acid synthesis
p-Coumaric Acid Phenylpropanoid Pathway Intermediate in ferulic acid synthesis
Caffeic Acid Phenylpropanoid Pathway Intermediate in ferulic acid synthesis
Ferulic Acid Phenylpropanoid Pathway Direct precursor for this compound
Oxaloacetate Citric Acid Cycle (TCA) Precursor for aspartic acid
L-Aspartic Acid Amino Acid Metabolism Direct precursor for this compound

| N-Feruloylaspartic Acid | Phenylpropanoid Conjugation | Final conjugate |

Enzymatic Pathways and Catalytic Mechanisms

The formation and modification of this compound are catalyzed by specific enzymes that facilitate the conjugation of its precursors and the release of ferulic acid from other molecules.

Aminoacylases (N-acyl-L-amino-acid amidohydrolases, EC 3.5.1.14) are enzymes that typically catalyze the hydrolysis of N-acyl-L-amino acids. wikipedia.org However, under certain conditions, they can also catalyze the reverse reaction, the synthesis of N-acyl-L-amino acids, including feruloylamino acids. tandfonline.comoup.com

Research has demonstrated that an aminoacylase (B1246476) from Streptomyces mobaraensis can synthesize various feruloylamino acids, including this compound, in an aqueous buffer. tandfonline.comoup.com This enzyme exhibits broad substrate specificity, allowing it to condense ferulic acid derivatives with various amino acids. tandfonline.comoup.com The catalytic mechanism involves the formation of an amide bond between the carboxyl group of ferulic acid and the amino group of aspartic acid. tandfonline.com

Similarly, aminoacylases from Streptomyces ambofaciens have been shown to catalyze the acylation of amino acids with fatty acids in an aqueous medium, highlighting the potential of these enzymes in forming such conjugates. researchgate.net

Feruloyl esterases (FAEs, EC 3.1.1.73) play a crucial role in making ferulic acid available for biosynthesis. cabidigitallibrary.orgoup.com In plants, ferulic acid is often ester-linked to polysaccharides like arabinoxylans and pectins in the cell wall. nih.govresearchgate.net Feruloyl esterases catalyze the hydrolysis of these ester bonds, releasing free ferulic acid. cabidigitallibrary.orgresearchgate.net

This release is a critical step, as the liberated ferulic acid can then be utilized as a substrate for the synthesis of this compound and other feruloyl conjugates. nih.gov The activity of feruloyl esterases is often synergistic with other enzymes like xylanases, which break down the main polysaccharide backbone, providing better access for the esterases to cleave the ferulic acid esters. oup.comresearchgate.net

Regulation of Biosynthesis

The biosynthesis of this compound is a regulated process, influenced by developmental stages and environmental stimuli. The accumulation of hydroxycinnamic acid amides (HCAAs), including this compound, can be a response to biotic stress and wounding. biorxiv.org

Studies in pea (Pisum sativum) have shown that the accumulation of this compound is significantly influenced by the plant cultivar. biorxiv.org This suggests a genetic basis for the regulation of its biosynthesis. The activation of the HCAA biosynthesis pathway is considered a defense mechanism, as these compounds can reinforce plant cell walls, providing increased resistance against microbial enzymes. biorxiv.org

In kiwifruit, the levels of this compound change during fruit development, indicating that its biosynthesis is under developmental control. mdpi.com The accumulation of such secondary metabolites is often part of a broader metabolic shift as the fruit matures. mdpi.com

Catabolism and Degradation Pathways

The breakdown of this compound likely involves the hydrolysis of the amide bond, releasing ferulic acid and aspartic acid. The subsequent catabolism of these components follows their respective degradation pathways.

Ferulic acid degradation in microorganisms often proceeds through a CoA-dependent, non-β-oxidative pathway, leading to the formation of vanillin (B372448) and subsequently protocatechuic acid, which then enters the central metabolism via the β-ketoadipate pathway. researchgate.net

Aspartic acid degradation involves its conversion back to oxaloacetate through transamination, which can then re-enter the TCA cycle. libretexts.org Alternatively, aspartate can be converted to other amino acids or used in nucleotide biosynthesis.

While the specific enzymes responsible for the initial cleavage of this compound in plants are not fully elucidated, it is plausible that amidohydrolases with specificity for N-acylamino acids are involved. The degradation of such compounds is part of the normal turnover of secondary metabolites in the plant cell.

Chemical Synthesis and Derivatization Strategies for Feruloylaspartic Acid

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the specificity of biological catalysts with the practicality of chemical reactions to create complex molecules under mild conditions. For feruloylaspartic acid, this approach focuses on using enzymes to form the amide linkage between the carboxyl group of ferulic acid and the amino group of aspartic acid.

One notable method involves the use of aminoacylases for the N-acylation of amino acids. Research has shown that aminoacylases, such as the one purified from Streptomyces mobaraensis, can catalyze the formation of an amide bond between ferulic acid (the acyl donor) and the amino group of various amino acids. While this enzyme demonstrates broad substrate specificity, its efficiency can vary depending on the amino acid. In studies screening multiple amino acids, the enzyme successfully catalyzed the N-acylation of aspartic acid, although with lower specificity compared to other amino acids like lysine. The reaction is typically conducted in a buffered aqueous system, sometimes with co-solvents like glycerol (B35011) to improve substrate solubility.

Table 1: Example of an Enzymatic System for Feruloyl-Amino Acid Synthesis

Parameter Condition
Enzyme Source Streomyces mobaraensis
Enzyme Type Aminoacylase (B1246476)
Acyl Donor Ferulic Acid
Acyl Acceptor L-Aspartic Acid
Reaction Medium Tris-HCl Buffer with Glycerol

This chemoenzymatic strategy offers an advantage by avoiding the need for protecting groups on the phenolic hydroxyl of ferulic acid or the side-chain carboxyl group of aspartic acid, which are often required in purely chemical synthesis.

Chemical Synthesis of Related Feruloyl Conjugates

Purely chemical methods provide versatile and well-established routes to synthesizing feruloyl conjugates, including amides like this compound. These strategies typically involve the activation of the carboxylic acid group of ferulic acid to facilitate nucleophilic attack by the amino group of an amino acid.

A common and effective method is the use of carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). chemistrysteps.compeptide.com In this process, the carbodiimide reacts with the carboxyl group of ferulic acid to form a highly reactive O-acylisourea intermediate. chemistrysteps.comanalis.com.my This intermediate is then susceptible to attack by the primary amine of aspartic acid (or its ester), forming the desired amide bond. chemistrysteps.com The byproduct of the reaction, a urea (B33335) derivative, is typically insoluble (in the case of DCC) and can be removed by filtration. peptide.com To minimize side reactions and potential racemization of the amino acid, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com

Another powerful technique is solid-phase peptide synthesis (SPPS). semanticscholar.org This method allows for the efficient construction of feruloyl-amino acid and feruloyl-peptide conjugates. semanticscholar.org In this approach, an N-terminally protected amino acid (e.g., Fmoc-Asp-OtBu) is first anchored to a solid resin. The protecting group is removed, and the now-free amino group is coupled with ferulic acid, which has been activated (e.g., with DCC/HOBt). The phenolic hydroxyl group of ferulic acid may first be protected with a group like acetate (B1210297) to prevent side reactions. semanticscholar.org After the coupling is complete, the conjugate is cleaved from the resin, and all protecting groups are removed using an acid like trifluoroacetic acid (TFA). semanticscholar.org

Table 2: Comparison of Chemical Synthesis Methods for Feruloyl Amides

Method Activating Agent(s) Key Features Common Byproduct
Carbodiimide Coupling DCC or EDC, often with HOBt Solution-phase synthesis; good yields; mild conditions. chemistrysteps.comanalis.com.my Dicyclohexylurea (DCU) or water-soluble urea. peptide.com
Solid-Phase Synthesis DCC/HOBt or other peptide coupling reagents Stepwise synthesis on a solid support; easy purification. semanticscholar.org Reagents and cleaved protecting groups removed by washing.

These chemical strategies offer high yields and adaptability, allowing for the synthesis of a wide array of feruloyl conjugates for further study. mdpi.comtandfonline.comnih.gov

Derivatization for Analytical and Research Purposes

This compound, like many biological molecules, possesses polar functional groups (carboxyl, hydroxyl, amino) that can make direct analysis by certain techniques, such as gas chromatography (GC), challenging due to low volatility. sigmaaldrich.comthermofisher.com Therefore, derivatization is a critical step to enhance its analytical characteristics for detection, separation, and quantification. actascientific.com

For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: To increase volatility and thermal stability for GC analysis, the active hydrogens on the carboxylic acid, phenolic hydroxyl, and secondary amine groups must be replaced with nonpolar moieties. sigmaaldrich.com

Silylation: This is a common technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to convert the molecule into its silylated derivative, which is significantly more volatile and suitable for GC-MS analysis. sigmaaldrich.comthermofisher.com

Acylation/Esterification: A two-step process can be employed where the carboxyl groups are first esterified (e.g., to methyl esters using methanolic HCl), followed by acylation of the amine and hydroxyl groups using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov This creates a stable, volatile, and highly electronegative derivative that is excellent for detection by electron capture or mass spectrometry. nih.gov

For High-Performance Liquid Chromatography (HPLC) Analysis: While this compound can be analyzed directly by HPLC with UV detection due to the chromophore in the ferulic acid moiety, derivatization can be used to enhance detection sensitivity, especially at low concentrations. xjtu.edu.cnscispace.com

Pre-column Derivatization: This involves reacting the analyte with a labeling reagent before injection into the HPLC system. actascientific.comscholarsresearchlibrary.com For the primary amine group of the aspartic acid moiety (if it were a free amino acid) or for other functional groups, reagents that introduce a fluorescent or strongly UV-absorbing tag are used. Reagents like phenyl isothiocyanate (PITC) react with amine groups to form derivatives that can be detected at low wavelengths with high sensitivity. scholarsresearchlibrary.com Other reagents like 1-phenyl-3-methyl-5-pyrazolone (PMP) can be used to tag carboxylic acid groups, enhancing their detection. nih.gov

Table 3: Common Derivatization Strategies for Analyzing this compound

Analytical Method Derivatization Goal Reagent Example Functional Groups Targeted
GC-MS Increase Volatility & Stability MSTFA (Silylation) -COOH, -OH, -NH-
GC-MS Increase Volatility & Stability Methanolic HCl then PFPA -COOH (Esterification), -OH, -NH- (Acylation)
HPLC-UV/Fluorescence Enhance Detection Sensitivity PITC (Pre-column) -NH- (Amine)

These derivatization strategies are indispensable tools for the accurate quantification of this compound in complex biological matrices and for its characterization in various research applications.

Analytical Methodologies for Feruloylaspartic Acid Characterization and Quantification

Spectroscopic and Spectrometric Elucidation

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation and sensitive detection of feruloylaspartic acid. nih.govresearchgate.net Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), provide highly accurate mass measurements, typically to within 0.001 atomic mass units. researchgate.net This precision is crucial for determining the elemental composition of this compound and distinguishing it from other isobaric compounds—molecules that have the same nominal mass but different elemental formulas. nih.gov

The enhanced resolution of HRMS also allows for the generation of distinct fragmentation patterns. researchgate.net By analyzing these fragments, researchers can deduce the structural components of the parent molecule, confirming the presence of both the ferulic acid and aspartic acid moieties within this compound. This capability is invaluable for identifying unknown compounds and verifying the structure of known ones in complex mixtures. researchgate.net

HRMS Instrument Type Key Advantages for this compound Analysis
Time-of-Flight (TOF) Fast data acquisition rates, suitable for coupling with rapid chromatography techniques. researchgate.net
Orbitrap Ultra-high resolution and mass accuracy, enabling confident elemental composition determination. researchgate.netresearchgate.net
FT-ICR Highest available resolving power, ideal for detailed structural elucidation of complex molecules. researchgate.netresearchgate.net
Molecular Networking Approaches

Molecular networking has emerged as a powerful tool for organizing and interpreting complex tandem mass spectrometry (MS/MS) data, facilitating the identification of this compound and its analogs within a sample. This computational strategy visualizes MS/MS data as a network where nodes represent parent ions and edges connect ions with similar fragmentation patterns.

Feature-Based Molecular Networking (FBMN) is a particularly relevant advancement. nih.govnih.gov By incorporating chromatographic peak information, FBMN can differentiate between isomers, which is critical for distinguishing this compound from other structurally similar compounds. nih.gov This approach enables the propagation of annotations from known compounds to unknown but structurally related molecules within the network. If a known compound like ferulic acid is identified, researchers can explore its molecular family within the network to tentatively identify related conjugates, including this compound, even in the absence of a reference standard. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a non-destructive analytical technique that provides information about the functional groups present in a molecule. youtube.comformulationbio.com When a sample is exposed to infrared radiation, its chemical bonds vibrate by stretching, bending, or twisting at specific frequencies. youtube.com The absorption of this radiation creates a unique spectral "fingerprint" that corresponds to the molecule's functional groups. youtube.com

Functional Group **Expected FT-IR Absorption Region (cm⁻¹) **Associated Moiety in this compound
O-H stretch (phenolic)~3200-3600Ferulic Acid
C=O stretch (carboxylic acid)~1700-1725Ferulic Acid & Aspartic Acid
C=O stretch (amide)~1630-1680Amide bond linking the two moieties
N-H bend (amide)~1510-1570Amide bond linking the two moieties
C-O stretch~1000-1300Ether group in Ferulic Acid

Advanced Metabolomics Approaches

Metabolomics provides a comprehensive view of the small molecules present in a biological system. Both untargeted and targeted approaches are instrumental in studying this compound within a broader biological context.

Untargeted Metabolomics for Profiling

Untargeted metabolomics aims to capture a broad snapshot of all measurable metabolites in a sample without preconceived bias. technologynetworks.com This hypothesis-generating approach is particularly useful for discovering novel biomarkers and understanding global metabolic responses to various stimuli. technologynetworks.comnih.gov When analyzing samples for this compound, untargeted metabolomics can reveal its presence and co-varying metabolites, providing insights into the metabolic pathways it is involved in. mdpi.com

The typical workflow involves separating metabolites using techniques like liquid chromatography (LC) followed by detection with high-resolution mass spectrometry (HRMS). nih.gov The resulting data is complex, and bioinformatics tools are used to align peaks, pick features, and perform statistical analysis to identify significant changes in metabolite levels across different sample groups. researchgate.net This approach can highlight the presence of this compound as part of a broader metabolic profile, linking it to other biochemical changes in the system. researchgate.net

Targeted Metabolomics for Quantification

In contrast to the broad-spectrum approach of untargeted metabolomics, targeted metabolomics focuses on the precise measurement and quantification of a predefined set of metabolites, including this compound. mayo.edunih.gov This hypothesis-driven method offers higher sensitivity, specificity, and quantitative accuracy, making it the gold standard for validating findings from untargeted studies and for accurate concentration measurements. nih.govmdpi.com

Targeted methods often employ triple quadrupole mass spectrometers, which are highly adept at quantifying specific molecules. mdpi.com By using stable isotope-labeled internal standards, this technique can provide absolute quantification of this compound in various biological matrices, such as plasma and urine. mayo.edunih.gov This quantitative data is crucial for understanding the compound's distribution and concentration in biological systems. nih.gov

Metabolomics Approach Primary Goal Key Advantages for this compound Study Typical Instrumentation
Untargeted Comprehensive metabolite profiling, discovery-oriented. technologynetworks.comIdentifies the presence of this compound and its relationship with other metabolites. mdpi.comresearchgate.netLC-HRMS (e.g., Q-TOF, Orbitrap). nih.gov
Targeted Accurate quantification of specific metabolites. mayo.eduProvides precise concentration data for this compound. mdpi.comnih.govLC-Triple Quadrupole MS. mdpi.com

Biological Roles and Physiological Significance of Feruloylaspartic Acid

Role as a Hydroxycinnamic Acid Conjugate in Plant Systems

Feruloylaspartic acid belongs to a larger class of plant secondary metabolites known as hydroxycinnamic acid amides (HCAAs). HCAAs are formed through the conjugation of hydroxycinnamic acids, such as ferulic acid, with various amines, including amino acids and polyamines. nih.govfrontiersin.orgfrontiersin.org This conjugation is a significant metabolic strategy employed by plants for several purposes.

The formation of this compound alters the chemical properties of ferulic acid, influencing its solubility, stability, and compartmentalization within the plant cell. As conjugates, HCAAs can be stored in the vacuole or incorporated into the cell wall, serving as a readily available pool of bioactive compounds that can be released upon specific physiological triggers. frontiersin.org The amide linkage in this compound provides a stable bond that protects the reactive phenolic group of ferulic acid from oxidation, thus preserving its biological activity until it is required.

Involvement in Plant Stress Responses and Adaptation Mechanisms

Plants synthesize a diverse array of secondary metabolites to cope with various biotic and abiotic stresses. HCAAs, including by extension this compound, are known to accumulate in response to such challenges, indicating their role in plant defense and adaptation. frontiersin.orgresearchgate.netnih.gov

Antioxidant Potential and Reactive Oxygen Species Scavenging

Ferulic acid is a potent antioxidant due to its phenolic hydroxyl group and the resonance stability of the resulting phenoxyl radical. bohrium.comnih.govmdpi.com This inherent antioxidant capacity is retained in its conjugated forms. This compound can directly scavenge reactive oxygen species (ROS), such as superoxide radicals and hydroxyl radicals, which are produced in excess during periods of stress and can cause significant damage to cellular components. nih.gov

The conjugation with aspartic acid may influence the localization and efficacy of this antioxidant activity. By modifying its polarity, the aspartic acid moiety could facilitate the transport of the feruloyl group to specific cellular compartments where ROS are being generated, thereby providing targeted protection.

Osmotic Regulation and Compatible Solute Function

Under conditions of drought or high salinity, plants accumulate low-molecular-weight, highly soluble, and non-toxic organic molecules known as compatible solutes to maintain cellular turgor and protect macromolecules from denaturation. nih.govutas.edu.au Amino acids and their derivatives are well-known compatible solutes. frontiersin.orgmafa.es

While direct evidence for this compound acting as a compatible solute is limited, its composition of an amino acid (aspartic acid) and a phenolic acid suggests a potential role in osmotic adjustment. The accumulation of such solutes helps to lower the osmotic potential of the cell, facilitating water uptake and retention under water-deficient conditions.

Interactions with Other Biomolecules in Biological Milieu

The chemical structure of this compound allows for various interactions with other biomolecules within the plant's cellular environment. The feruloyl moiety can interact with polysaccharides and lignin (B12514952) in the cell wall through ester and ether linkages, contributing to cell wall strengthening and rigidity. nih.govresearchgate.net While this is a well-established role for ferulic acid itself, its conjugates may also participate in or influence these processes.

Furthermore, the presence of both a phenolic ring and a carboxylic acid group from the aspartic acid residue allows for the formation of hydrogen bonds and other non-covalent interactions with proteins and enzymes. These interactions could potentially modulate the activity of enzymes involved in various metabolic pathways, although specific examples involving this compound are yet to be fully elucidated.

Functional Implications in Plant Development and Growth

The conjugation of ferulic acid with aspartic acid may serve as a mechanism to regulate the levels of free, bioactive ferulic acid during different growth phases. By sequestering ferulic acid as this compound, the plant can control its availability for processes such as cell wall biosynthesis and lignification, which are crucial for normal growth and development. The release of free ferulic acid from this conjugate pool by specific enzymes would then allow for a rapid response to developmental cues or environmental stimuli.

Emerging Research Areas and Future Perspectives on Feruloylaspartic Acid

Integration of Multi-Omics Data for Pathway Elucidation

The complete biosynthetic pathway of feruloylaspartic acid is not yet fully characterized. The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive strategy to identify the specific genes and enzymes responsible for its formation. nih.gov This systems biology approach allows for a holistic view of the molecular processes, moving beyond the study of individual components to understanding the interplay between them. nih.govresearchgate.net

By combining these datasets, researchers can correlate the expression of candidate genes with the accumulation of this compound and related metabolites. nih.gov For instance, transcriptomic analysis (RNA-seq) of plant tissues that produce the compound can reveal genes that are highly expressed concurrently with its synthesis. These may include known genes from the phenylpropanoid pathway that produce ferulic acid, genes involved in aspartic acid metabolism, and, crucially, uncharacterized enzymes like acyltransferases or ligases that catalyze the final conjugation step. Proteomic analyses can then confirm the presence and abundance of the proteins encoded by these candidate genes, while detailed metabolomic profiling provides a snapshot of the precursor and product molecules, helping to validate the proposed pathway. mdpi.com This integrated methodology is critical for bridging the gap from genotype to phenotype and fully elucidating the molecular machinery behind this compound biosynthesis. nih.gov

Table 1: Multi-Omics Strategy for this compound Pathway Elucidation
Omics LayerMethodologyData GeneratedPotential Insights
MetabolomicsLC-MS/MS, GC-MSQuantitative profiles of this compound, precursors (ferulic acid, aspartic acid), and related metabolites.Identifies accumulation patterns and metabolic context; confirms pathway products.
TranscriptomicsRNA-SequencingGene expression levels across different tissues or conditions.Identifies candidate genes (e.g., synthases, transferases) whose expression correlates with compound accumulation. nih.gov
ProteomicsMass Spectrometry-based protein identificationAbundance of specific enzymes at the protein level.Validates that candidate genes are translated into functional enzymes present during biosynthesis.
GenomicsWhole Genome Sequencing & AnnotationComplete genetic blueprint of the organism.Provides the reference sequence for identifying gene locations, structures, and potential regulatory elements.

Biotechnological Production and Metabolic Engineering for Enhanced Yield

The production of high-value natural products in microbial hosts is a cornerstone of modern biotechnology. Metabolic engineering, augmented by synthetic biology tools, offers a promising avenue for the sustainable and scalable production of this compound. mdpi.com This approach involves genetically modifying platform organisms, such as Escherichia coli or Saccharomyces cerevisiae, to introduce and optimize the biosynthetic pathway for the target compound.

A potential metabolic engineering strategy would involve several key steps:

Enhancing Precursor Supply : The host organism's native metabolic pathways would be engineered to overproduce the two key precursors. This involves upregulating the shikimate and phenylpropanoid pathways to increase the intracellular pool of ferulic acid researchgate.net and engineering central carbon metabolism to boost the availability of L-aspartic acid.

Introducing the Final Conjugation Step : A gene encoding an enzyme capable of catalyzing the formation of an amide bond between ferulic acid and aspartic acid would be introduced. This critical enzyme could be identified through the multi-omics approaches described previously or by screening known enzyme families (e.g., acyl-CoA ligases, BAHD acyltransferases) for the desired activity.

Fermentation strategies are also critical for maximizing yield. Developing optimized processes, such as fed-batch cultivation with controlled feeding of substrates, can support high cell densities and robust production, ultimately leading to industrially relevant titers of this compound. nih.govmdpi.com

Table 2: Key Enzymatic Targets for Metabolic Engineering of this compound
Pathway ModuleKey Enzyme/ProcessGene Examples (from various organisms)Engineering Goal
Ferulic Acid BiosynthesisPhenylalanine Ammonia-Lyase (PAL) / Tyrosine Ammonia-Lyase (TAL)PAL, TALIncrease carbon flux from aromatic amino acids into the phenylpropanoid pathway. researchgate.net
Caffeic acid O-methyltransferase (COMT)COMTEnsure efficient methylation of caffeic acid to form ferulic acid. nih.gov
Aspartic Acid BiosynthesisAspartate aminotransferaseaspCEnhance the conversion of oxaloacetate to L-aspartic acid.
Final ConjugationFeruloyl-Aspartate Synthase/Ligase (Hypothetical)Candidate Acyltransferase or LigaseCatalyze the final amide bond formation between ferulic acid and L-aspartic acid.
Global RegulationCarbon flux control-Divert central metabolites (e.g., acetyl-CoA, phosphoenolpyruvate) towards precursor synthesis. nih.gov

Novel Analytical Method Development

Accurate and sensitive detection of this compound is essential for both pathway elucidation and quality control in biotechnological production. While standard High-Performance Liquid Chromatography (HPLC) is useful, the development of more advanced and specialized analytical methods is a key research area.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) offers significant improvements in resolution, speed, and sensitivity. The use of sub-2 µm particle columns in UHPLC allows for sharper peaks and faster separation times. unige.ch When paired with tandem mass spectrometry (MS/MS), this technique provides structural confirmation through fragmentation patterns, enabling unambiguous identification and precise quantification of this compound even in complex biological matrices.

Capillary Electrophoresis (CE) is another powerful technique, particularly well-suited for analyzing charged molecules like this compound, which possesses free carboxyl groups. truman.edu Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates compounds based on their charge-to-size ratio, offering an orthogonal separation mechanism to chromatography. mdpi.com Its advantages include extremely high separation efficiency, minimal sample and solvent consumption, and rapid analysis times. mdpi.comresearchgate.net Coupling CE with sensitive detection methods, such as mass spectrometry or detectors based on chemiluminescence, can provide very low limits of detection. mdpi.comnih.gov

Table 3: Comparison of Advanced Analytical Methods for this compound
TechniquePrinciple of SeparationKey AdvantagesOptimization Parameters
UHPLC-MS/MSDifferential partitioning between a stationary phase and a liquid mobile phase.High resolution, high throughput, structural confirmation, excellent sensitivity. unige.chColumn chemistry (e.g., C18), mobile phase gradient, ionization source, MS scan parameters.
Capillary Zone Electrophoresis (CZE)Differential migration of charged species in an electric field. truman.eduHigh efficiency, rapid analysis, low sample/reagent consumption, orthogonal to HPLC. mdpi.comBackground electrolyte pH and concentration, applied voltage, capillary temperature. mdpi.com

Elucidation of Regulatory Networks

The biosynthesis of this compound is not merely a function of the presence of biosynthetic enzymes but is also governed by intricate regulatory networks that control gene expression. Understanding these networks is crucial for successfully engineering plants or microbes for enhanced production. The production of the compound relies on the coordinated expression of genes from at least two distinct metabolic pathways: the phenylpropanoid pathway for ferulic acid and the amino acid pathway for aspartic acid.

Research into these networks involves identifying key transcription factors that act as master switches for these pathways. In plants, transcription factor families such as MYB, bHLH, and WD40 are known to regulate phenylpropanoid metabolism. Similarly, the biosynthesis of aspartate is tightly controlled by factors responding to the cell's nitrogen and carbon status. A key future goal is to identify specific regulators that may co-regulate genes from both precursor pathways, ensuring a balanced supply of intermediates for this compound synthesis. nih.gov The discovery of such regulators could provide powerful targets for genetic engineering, allowing for the simultaneous upregulation of all necessary genes to boost the final product yield. Furthermore, elucidating how environmental or developmental signals are transduced through signaling pathways to activate these transcription factors will provide a deeper understanding of the compound's physiological role. nih.govnih.gov

Table 4: Potential Regulatory Elements in this compound Biosynthesis
Regulatory ElementClassPotential Target PathwayHypothesized Role
MYB/bHLH/WD40 complexesTranscription FactorsPhenylpropanoid PathwayActivate expression of genes like PAL, C4H, 4CL to increase ferulic acid supply.
NtrC-like regulatorsTranscription FactorsNitrogen Metabolism / Amino Acid SynthesisRegulate genes for aspartic acid synthesis in response to nitrogen availability.
Cap'n'collar (CNC) familyTranscription FactorsStress Response PathwaysMay modulate precursor pathways as part of a broader cellular stress response. nih.gov
Jasmonates / SalicylatesSignaling MoleculesCross-pathway RegulationCould act as triggers that induce the expression of transcription factors for defense-related compound synthesis. nih.gov

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